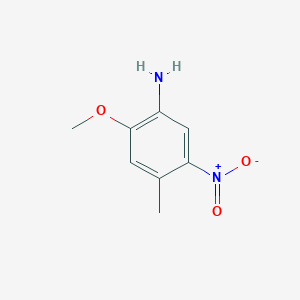

2-Methoxy-4-methyl-5-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCKBIQHLRMQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469231 | |

| Record name | 2-Amino-5-methyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65740-55-8 | |

| Record name | 2-Amino-5-methyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Organic Synthesis and Pharmaceutical Chemistry

While direct applications of 2-methoxy-4-methyl-5-nitroaniline are not widely reported, the isomer 2-methoxy-4-nitro-5-methylaniline is utilized as a reagent in the synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines. cymitquimica.com This highlights the role of such substituted nitroanilines as crucial building blocks for heterocyclic compounds, a class of molecules with broad applications in medicinal chemistry.

Furthermore, related methoxynitroanilines are significant in the pharmaceutical industry. For instance, 4-fluoro-2-methoxy-5-nitroaniline (B580436) is a key intermediate in the synthesis of Mereletinib, a potent kinase inhibitor under investigation for cancer treatment. chemicalbook.com Another prominent example is the use of 2-methoxy-5-nitroaniline (B165355) as a precursor in the multi-step synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The synthesis of 4-methoxy-2-nitroaniline (B140478) is also noted as an important step in the production of Omeprazole, a widely used proton pump inhibitor. patsnap.com These examples underscore the importance of the methoxynitroaniline scaffold in the development of modern pharmaceuticals.

Role As an Intermediate in Chemical Manufacturing

Established Synthetic Routes to this compound

Traditional synthetic strategies for this compound often involve multi-step sequences starting from readily available aniline (B41778) derivatives. These methods, while established, are continuously being refined to improve yields and purity.

Multi-Step Approaches from Aniline Derivatives

A common pathway to nitroaniline derivatives involves a series of well-understood reactions, including nitration, methylation, reduction, and substitution. For instance, the synthesis of 2-methoxy-4-nitroaniline often begins with o-methoxyaniline, which undergoes acylation to protect the amino group, followed by nitration and subsequent hydrolysis. patsnap.com A patented method details the acylation of 2-methoxyaniline with acetic acid, followed by nitration with fuming nitric acid and hydrolysis with an alkali solution to yield the final product. patsnap.com This multi-step approach allows for controlled introduction of functional groups at specific positions on the aromatic ring.

Similarly, the synthesis of 2-methyl-5-nitroaniline (B49896) can be achieved by the nitration of o-toluidine (B26562) using a mixture of nitric acid and sulfuric acid. chemicalbook.com The conditions for this reaction, such as low temperatures (around -10°C), are crucial for achieving high yields, which can be up to 90%. chemicalbook.com These established routes highlight the importance of sequential reactions to build the desired molecular architecture.

The synthesis of related compounds, such as 2-ethyl-4-methoxyaniline, has been demonstrated through a four-step process starting from o-nitroethylbenzene, involving a Bamberger reaction, acetylation, o-methylation, and hydrolysis, with a total yield of approximately 55%. researchgate.net This underscores the versatility of multi-step syntheses in creating a variety of substituted anilines.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the target compound while minimizing the formation of unwanted byproducts. For example, in the nitration of aniline derivatives, controlling the temperature is critical to prevent over-nitration and the formation of isomers. hopemaxchem.com Maintaining a low temperature, typically between 0-5°C using an ice bath, is a common practice to ensure the desired regioselectivity. hopemaxchem.com

A patent for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) highlights the importance of controlled addition of fuming nitric acid at low temperatures (0-5°C) to a solution of N-(4-fluoro-2-methoxyphenyl)acetamide in sulfuric acid. google.com This careful control over the reaction conditions is essential for achieving a high yield (83.13% in one of the steps) of the desired product. google.com

Furthermore, advancements in reaction technology, such as the use of continuous flow reactors, offer a safer and more efficient alternative to traditional batch processes for nitration reactions. google.com Continuous flow systems allow for precise control of reaction temperature and time, leading to fewer isomers and higher purity products. google.com This approach has been proposed for the synthesis of 4-methoxy-2-nitroaniline (B140478) to improve mass and heat transfer, thereby enhancing safety and operational simplicity. google.com

The choice of reagents and their ratios also plays a significant role. In the synthesis of 2-methoxy-4-nitroaniline, using acetic anhydride (B1165640) for acylation has been reported to give a yield of 93%. patsnap.com However, this process generates acetic acid as a byproduct. Alternative methods using acetic acid directly for the acylation step are being explored to improve atom economy and reduce costs. patsnap.com

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for developing more efficient and selective synthetic routes to this compound and its analogs. The use of catalysts can lead to milder reaction conditions, higher yields, and improved sustainability.

Transition Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a versatile method for the synthesis of complex aniline derivatives. uva.nl Researchers have developed a palladium-catalyzed para-selective C-H olefination of aniline derivatives, providing a more direct route to functionalized anilines that would otherwise require multi-step syntheses. uva.nl This methodology is operationally simple, scalable, and proceeds under mild conditions with a broad range of aniline substrates. uva.nl

In a different application, palladium on carbon (Pd/C) has been used as a catalyst in the synthesis of 2-methyl-4-methoxydiphenylamine from 2-methyl-4-methoxyaniline and 3-methyl-4-nitroanisole. osti.gov This reaction involves a hydrogen transfer process, where the palladium catalyst facilitates both the dehydrogenation and condensation steps. osti.gov

Use of Various Reducing Agents in Nitro Group Reductions

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of aniline derivatives. A wide variety of reducing agents and systems have been developed for this purpose, each with its own advantages and limitations.

Catalytic hydrogenation using catalysts such as Raney nickel, platinum on carbon (Pt/C), or platinum(IV) oxide is a common and effective method for reducing both aromatic and aliphatic nitro compounds to their corresponding amines. wikipedia.org Other reagents like iron metal in acidic media, sodium hydrosulfite, and tin(II) chloride are also widely used for the reduction of nitroaromatics. wikipedia.org

More recently, metal hydride systems have been explored. While lithium aluminum hydride can be used, it may lead to impurities like hydroxylamines and oximes. wikipedia.org Sodium borohydride (B1222165), a milder reducing agent, is typically not effective on its own for reducing nitro groups but its reactivity can be enhanced. jsynthchem.com A novel system using sodium borohydride in the presence of Ni(PPh3)4 as a transition metal complex has been shown to efficiently reduce nitro compounds to amines in an ethanol (B145695) solvent. jsynthchem.com

Other advanced reduction methods include the use of formic acid as a reducing agent with a well-defined iron-based catalyst, which allows for the reduction of nitroarenes under mild, base-free conditions. organic-chemistry.org Metal-free reductions using reagents like tetrahydroxydiboron (B82485) have also been developed, offering high chemoselectivity and rapid reaction times at room temperature. organic-chemistry.org

Recent Advancements in Catalytic Systems for Efficiency and Selectivity

The choice of catalyst support and the use of nanocatalysts can also significantly impact catalytic activity and selectivity. For instance, iron oxide (Fe3O4) nanocrystals have been shown to be highly active and reusable catalysts for the hydrazine-mediated reduction of nitroarenes to anilines. researchgate.net The development of palladium nanoparticles supported on materials like NAP-MgO has demonstrated excellent regioselectivity in the hydrogenation of dinitroarenes to nitroanilines. researchgate.net These advanced catalytic systems offer promising avenues for the sustainable and efficient production of this compound and related compounds.

Green Chemistry Principles in the Synthesis of Related Nitroanilines

The synthesis of nitroanilines, crucial intermediates in the chemical industry, traditionally involves methods that pose environmental and safety challenges. ewadirect.combyjus.com Conventional nitration often employs a mixture of concentrated nitric and sulfuric acids, leading to the generation of highly corrosive and acidic waste streams. ewadirect.comnih.gov Furthermore, these reactions are typically highly exothermic, creating risks of thermal runaways and explosions, especially when conducted in large-scale batch reactors. ewadirect.comnih.gov In response to these issues, significant research has focused on developing greener and safer synthetic routes guided by the principles of green chemistry.

A primary goal in the green synthesis of nitroanilines is the minimization of hazardous waste. This is achieved through several process optimization strategies, including the use of alternative reagents and the development of cleaner post-reaction workup procedures.

One approach involves replacing harsh, traditional reagents with more environmentally benign alternatives. For instance, a method has been developed for synthesizing substituted o-nitroanilines that avoids the use of strong acids. google.com This process utilizes an oxidizing agent to nitrate (B79036) a substituted aniline in a solvent at moderate temperatures (20-80°C), which simplifies the after-treatment and lessens environmental pollution. google.com Another green methodology focuses on the reduction of N-substituted-2-nitroanilines using thiourea (B124793) dioxide in the presence of sodium hydroxide. researchgate.net This reaction is notable for producing urea, an environmentally friendly by-product that is easily separated from the final product, thus streamlining the purification process and reducing waste. researchgate.net

Improving the purification process of crude nitrated products is another key area for waste reduction. Industrial purification of nitrated aromatics often involves washing with alkaline water to remove nitrophenolic impurities, which generates significant volumes of contaminated wastewater. google.com Research into optimizing these washing systems and treating the resulting effluent is ongoing. In one continuous-flow process for the nitration of o-xylene, the formation of phenolic impurities was significantly decreased from 2% in a batch process to just 0.1%. nih.gov This improvement effectively eliminated the need for an alkaline solution wash, thereby reducing wastewater emission. nih.gov

These optimized processes demonstrate a shift away from traditional methods that generate large quantities of difficult-to-treat waste towards more sustainable and efficient chemical manufacturing.

Table 1: Comparison of Waste Generation in Traditional vs. Optimized Nitroaromatic Synthesis

| Process Parameter | Traditional Batch Nitration | Optimized Continuous Flow Nitration nih.gov |

| Primary Reagents | Mixed Sulfuric & Nitric Acid ewadirect.com | Mixed Sulfuric & Nitric Acid |

| Key By-products | Acidic Waste Streams, Nitrophenolic Impurities ewadirect.comgoogle.com | Reduced Phenolic Impurities |

| Waste Treatment Step | Required Alkaline Wash for Impurity Removal google.com | Alkaline Wash Step Eliminated |

| Phenolic Impurity Level | ~2.0% | ~0.1% |

Continuous flow chemistry has emerged as a superior alternative to conventional batch production for nitration reactions, offering significant improvements in both safety and efficiency. ewadirect.com Flow reactors utilize small, confined volumes, which, combined with their exceptional heat and mass transfer capabilities, effectively prevents the accumulation of heat, the formation of hot spots, and the danger of thermal runaways that are inherent risks in exothermic nitration processes. nih.govnih.gov

The use of continuous-flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and improved product selectivity. slideshare.netacs.org For example, in a study on the continuous-flow synthesis of nitro-o-xylenes, optimizing parameters such as temperature, acid ratios, and flow rate resulted in a product yield of 94.1% with a throughput of 800 g/h. nih.gov

Another investigation into the nitration of 4-fluoro-2-methoxyaniline (B49241) demonstrated the ability to fine-tune reaction conditions for maximum efficiency. acs.org By optimizing the temperature and residence time in a flow reactor, a product yield of over 99% was achieved with a residence time of just 30 seconds at 80°C. acs.org This level of control and efficiency is difficult to achieve in traditional batch reactors. nih.gov The enhanced safety profile means that reactions can often be performed under harsher conditions than would be feasible in batch mode, leading to faster reaction times and higher throughput. nih.govresearchgate.net

Table 2: Optimization of Continuous Flow Nitration of 4-fluoro-2-methoxyaniline Intermediate acs.org

| Entry | Temperature (°C) | Residence Time (min) | Yield (%) |

| 1 | 20 | 3 | 94 |

| 2 | 20 | 2 | 92 |

| 3 | 20 | 1 | 88 |

| 4 | 40 | 1 | 93 |

| 5 | 60 | 1 | 97 |

| 6 | 60 | 0.5 | 96 |

| 7 | 80 | 0.5 | >99 |

Based on a comprehensive search of available scientific literature, there is insufficient detailed research data specifically on the chemical compound This compound (CAS Number: 65740-55-8) to generate the requested article. labsolu.cachemicalbridge.co.uk

While this compound is listed in chemical supplier databases, no specific studies concerning its reactivity, mechanistic investigations, or detailed functionalization strategies were found in the search results. The available information is limited to basic identifiers such as its molecular formula (C₈H₁₀N₂O₃) and molecular weight (182.18 g/mol ). labsolu.ca

Research and detailed findings are available for various structural isomers, including:

2-Methoxy-5-methyl-4-nitroaniline nih.govcymitquimica.com

2-Methoxy-4-nitroaniline guidechem.comsigmaaldrich.com

2-Methoxy-5-nitroaniline nih.gov

5-Methoxy-2-methyl-4-nitroaniline nih.gov

However, due to the strict requirement to focus solely on This compound , the detailed scientific content required to populate the requested article outline on its specific reactivity and functionalization is not available in the public domain based on the conducted search. Therefore, it is not possible to provide an authoritative and scientifically accurate article as per the instructions.

Reactivity and Mechanistic Investigations of 2 Methoxy 4 Methyl 5 Nitroaniline

Reaction Mechanisms in Derivative Synthesis

Diazotization and Coupling Reactions for Azo Dye Formation

The transformation of a primary aromatic amine, such as 2-methoxy-4-methyl-5-nitroaniline, into a diazonium salt is a fundamental process known as diazotization. byjus.com This reaction typically involves treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures to ensure the stability of the resulting diazonium salt. byjus.comunb.ca The mechanism commences with the formation of the nitrosonium ion (NO⁺), which then acts as an electrophile and is attacked by the nucleophilic amino group of the aniline (B41778) derivative. byjus.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized diazonium ion. byjus.com

Once formed, the diazonium salt of this compound can undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative, to form an azo compound. This electrophilic aromatic substitution reaction is the cornerstone of synthetic dye chemistry. unb.caslideshare.net The diazonium ion, being a weak electrophile, attacks the activated aromatic ring of the coupling component, typically at the para position to the activating group, to form a resonance-stabilized intermediate. slideshare.net The subsequent loss of a proton restores the aromaticity of the ring and yields the brightly colored azo dye. youtube.com The specific color of the resulting dye is influenced by the electronic properties of the substituents on both the diazonium salt and the coupling partner. unb.ca For instance, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the this compound ring system will modulate the electronic structure and, consequently, the absorption spectrum of the final azo dye.

The synthesis of azo dyes can be carried out using various methods, including conventional solution-phase chemistry and more environmentally friendly approaches like grinding techniques. icrc.ac.ir The grinding method avoids the use of large volumes of strong inorganic acids and toxic solvents, making it a "green" alternative. icrc.ac.ir In a typical laboratory synthesis of an azo dye from a nitroaniline derivative, the amine is first diazotized in an acidic solution at low temperatures. unb.ca The resulting diazonium salt solution is then added to a solution of the coupling component to initiate the coupling reaction and form the azo dye precipitate. unb.ca

Nucleophilic Aromatic Substitution (SNAr) in Related Scaffolds

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group (–NO₂). wikipedia.orgmdpi.com These groups activate the aromatic ring towards attack by nucleophiles. wikipedia.orgyoutube.com The reaction generally proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

The presence of a nitro group, particularly when positioned ortho or para to a leaving group, greatly facilitates the SNAr reaction. wikipedia.orglibretexts.org This is because the nitro group can effectively delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate. youtube.comlibretexts.org The methoxy group (–OCH₃), being an electron-donating group, generally deactivates the ring towards nucleophilic attack. However, its influence can be overcome by the powerful activating effect of the nitro group.

The SNAr mechanism involves two main steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of the tetrahedral Meisenheimer complex. libretexts.org This step is typically the rate-determining step of the reaction. mdpi.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group, resulting in the final substitution product. mdpi.com

It is important to note that SNAr reactions are distinct from SN1 and SN2 reactions. The SN2 pathway is sterically hindered for an aromatic ring, while the SN1 pathway would require the formation of a highly unstable aryl cation. wikipedia.orgbyjus.com

The table below illustrates the effect of substituent positioning on the feasibility of SNAr reactions.

| Substituent Position | SNAr Reaction Feasibility | Reason |

| Nitro group ortho or para to leaving group | Favorable | The nitro group can stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orglibretexts.org |

| Nitro group meta to leaving group | Unfavorable | The nitro group cannot effectively delocalize the negative charge via resonance from the meta position. libretexts.org |

Reduction and Oxidation Mechanisms in Synthetic Pathways

The nitro group of this compound is a key functional group that can undergo reduction to an amino group, providing a versatile route to various other compounds. The reduction of aromatic nitro compounds is a well-established and widely utilized transformation in organic synthesis. sci-hub.st A variety of reducing agents and catalytic systems can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups in the molecule. organic-chemistry.org

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C), platinum, or nickel in the presence of hydrogen gas. youtube.com It is a clean and efficient method, but the catalyst can sometimes be sensitive to other functional groups.

Metal-Acid Systems: Combinations like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic and effective reagents for nitro group reduction. youtube.com

Transfer Hydrogenation: This approach uses a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst. organic-chemistry.org This can be a milder alternative to using hydrogen gas.

The general mechanism for the reduction of a nitro group to an amine involves a series of steps where the nitro group is progressively reduced, often through nitroso and hydroxylamine (B1172632) intermediates, before reaching the final amine.

Conversely, the amino group of an aniline derivative can be susceptible to oxidation. While the primary focus is often on the reduction of the nitro group, understanding potential oxidation reactions is also important in synthetic design. The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. For instance, strong oxidizing agents can lead to the formation of nitro compounds or even polymerization. The presence of the electron-donating methoxy and methyl groups on the aromatic ring of this compound would likely make the amino group more susceptible to oxidation compared to unsubstituted aniline.

The table below summarizes some common reagents used for the reduction of aromatic nitro compounds.

| Reducing Agent/System | Conditions | Comments |

| H₂/Pd-C | Catalytic | Widely used, efficient, but can be non-selective. youtube.com |

| Fe/HCl | Stoichiometric | Classic, robust, and often used in industrial processes. youtube.com |

| Sn/HCl | Stoichiometric | Another classic method, similar in reactivity to Fe/HCl. |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous media | A milder reducing agent, can be selective in the presence of other reducible groups. |

| Formic Acid | Transfer hydrogenation | A base-free transfer hydrogenation method has been developed using an iron-based catalyst. organic-chemistry.org |

Structure Activity and Structure Property Relationships of 2 Methoxy 4 Methyl 5 Nitroaniline Derivatives

Impact of Molecular Structure on Chemical Reactivity and Properties

The molecular architecture of 2-Methoxy-4-methyl-5-nitroaniline is characterized by the presence of multiple substituents on the aniline (B41778) ring, each exerting a distinct electronic influence. These influences, primarily categorized as inductive and resonance effects, collectively determine the electron density distribution across the aromatic system and, consequently, its chemical reactivity and physical characteristics. libretexts.org

The primary functional groups present are:

Amino group (-NH₂): A strong activating group that donates electrons to the ring through a powerful positive resonance effect (+R) and withdraws electrons weakly through a negative inductive effect (-I). rsc.org

Methoxy (B1213986) group (-OCH₃): An activating group that also donates electrons via resonance (+R) and withdraws them inductively (-I). libretexts.org

Methyl group (-CH₃): A weakly activating group that donates electron density primarily through a positive inductive effect (+I) and hyperconjugation.

Nitro group (-NO₂): A strong deactivating group that withdraws electrons from the ring through both a strong negative resonance effect (-R) and a strong negative inductive effect (-I). libretexts.orgrsc.org

The combined effect of these substituents makes the aromatic ring of this compound electron-rich, yet with a highly polarized electron distribution. The strong electron-donating amino and methoxy groups enhance the electron density, particularly at the positions ortho and para to them. Conversely, the powerful electron-withdrawing nitro group significantly reduces electron density, especially at the ortho and para positions relative to its own location. rsc.org This push-pull electronic arrangement is common in molecules used for dyes and nonlinear optics. researchgate.net

This electronic configuration has a profound impact on the molecule's reactivity. The high electron density makes the ring susceptible to electrophilic aromatic substitution, with the directing effects of the substituents guiding the position of new incoming groups. libretexts.org Furthermore, the presence of both the basic amino group and the acidic nitro group can lead to the formation of intramolecular and intermolecular hydrogen bonds, which can influence crystal packing, solubility, and melting point. acs.org In some nitroaniline derivatives, intramolecular hydrogen bonding between an amino group and an ortho-nitro group can create a stable six-membered ring, affecting the molecule's conformation and interactions. acs.org

Table 1: Electronic Effects of Substituents in this compound

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -NH₂ (Amino) | Electron-withdrawing (-I) | Electron-donating (+R) | Activating, ortho-, para-directing |

| -OCH₃ (Methoxy) | Electron-withdrawing (-I) | Electron-donating (+R) | Activating, ortho-, para-directing |

| -CH₃ (Methyl) | Electron-donating (+I) | N/A (Hyperconjugation) | Weakly Activating, ortho-, para-directing |

| -NO₂ (Nitro) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating, meta-directing |

Relationship between Substitution Patterns and Compound Characteristics

Studies on similar push-pull systems like p-nitroaniline derivatives provide a clear model for these relationships. nih.gov The introduction of electron-donating groups (EDGs) or the enhancement of existing ones generally leads to a redshift in the absorption spectrum, meaning the compound absorbs longer wavelengths of light and appears deeper in color. researchgate.net This is because EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO energy gap. nih.gov Conversely, adding or strengthening electron-withdrawing groups (EWGs) typically causes a blueshift (absorption of shorter wavelengths) by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the HOMO-LUMO gap. researchgate.netnih.gov

For instance, replacing the methyl group in this compound with a stronger EDG like an ethyl or tert-butyl group would be expected to slightly increase the electron-donating effect through induction, potentially causing a minor redshift. Swapping the methoxy group for a hydroxyl group (-OH) could also alter the electronic properties and hydrogen bonding capabilities. researchgate.net

The regioselectivity of reactions is also heavily influenced by the substitution pattern. researchgate.net The existing groups on the ring direct the position of any subsequent modification. In the parent compound, the positions ortho and para to the powerful amino and methoxy directing groups are the most activated towards electrophilic attack, though steric hindrance from existing groups must also be considered. libretexts.org

Table 2: Predicted Impact of Substituent Modification on Key Properties of Nitroaniline Derivatives

| Modification on Base Structure | Effect on HOMO-LUMO Gap | Effect on Absorption Spectrum | Rationale |

| Replace -CH₃ with -CF₃ | Increase | Blueshift (to shorter λ) | -CF₃ is a strong electron-withdrawing group, lowering LUMO energy. researchgate.net |

| Replace -OCH₃ with -OH | Decrease | Redshift (to longer λ) | -OH is a strong electron-donating group, raising HOMO energy. researchgate.netnih.gov |

| Add a second -NO₂ group | Increase | Blueshift (to shorter λ) | A second EWG further lowers the LUMO energy and deactivates the ring. libretexts.org |

| Replace -NH₂ with -N(CH₃)₂ | Decrease | Redshift (to longer λ) | The dialkylamino group is a stronger electron-donor than the primary amino group. |

Molecular Design Principles for Tailored Applications

The structure-property relationships of nitroaniline derivatives form the basis for designing molecules with specific, tailored functions. By strategically manipulating the substituents, compounds can be optimized for applications ranging from high-performance pigments to materials with specific electronic properties. researchgate.netnih.gov

For Dye and Pigment Synthesis: The color of an organic molecule is determined by its electronic absorption spectrum. The primary design principle for creating new dyes based on the this compound scaffold is to modify the push-pull system to tune the HOMO-LUMO gap. researchgate.net

Deepening Color (Redshift): To create dyes that are redder, purple, or blue, the HOMO-LUMO gap must be narrowed. This is achieved by introducing more powerful electron-donating groups or by extending the conjugated π-system of the molecule. researchgate.net For example, replacing the methyl group with a phenyl group could extend conjugation.

Lightening Color (Blueshift): To create more yellow or orange dyes, the HOMO-LUMO gap can be widened by introducing additional electron-withdrawing groups. researchgate.net

This compound and its isomers, such as 2-Methoxy-4-nitroaniline (B147289) (also known as Fast Red B Base), are known precursors in the manufacturing of azo dyes. wikipedia.orgjayfinechem.com The amino group can be diazotized and then coupled with other aromatic compounds to create a wide variety of colors.

For Optoelectronic and Nonlinear Optical (NLO) Applications: Molecules with strong intramolecular charge transfer, characteristic of push-pull systems, are candidates for NLO materials. The design principles focus on maximizing the change in dipole moment between the ground and excited states.

Enhancing Charge Transfer: This is achieved by using very strong donor and acceptor groups separated by an efficient π-conjugated bridge. researchgate.net Research on p-nitroaniline derivatives shows that strong donors like -NH₂ and -OCH₃ contribute to a significant charge transfer character, making them promising for such applications. nih.gov Modifying the aniline framework to increase the strength of the donor-acceptor pair is a key design strategy.

For Pharmaceutical or Biological Probes: While any therapeutic application would require extensive research, the principles of molecular design can be applied to create derivatives with potential biological activity. For example, some nitroaniline derivatives have been investigated as antitumor agents. google.com Design in this area would focus on modifying the structure to improve interactions with a specific biological target, such as an enzyme or receptor. This often involves introducing functional groups that can form specific hydrogen bonds, hydrophobic interactions, or covalent bonds with the target.

Spectroscopic and Advanced Analytical Characterization of 2 Methoxy 4 Methyl 5 Nitroaniline

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

A suite of advanced analytical methods is employed to confirm the identity and purity of 2-Methoxy-4-methyl-5-nitroaniline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of a related compound, 2-methoxy-5-nitroaniline (B165355), shows aromatic protons as doublets in the range of δ 6.8–7.2 ppm due to meta-nitro and para-methoxy substitution. In contrast, the isomer 2-methoxy-4-nitroaniline (B147289) exhibits more complex splitting for its protons, appearing between δ 7.3–8.1 ppm, which is influenced by the ortho-nitro and para-methoxy groups.

¹³C NMR: In the ¹³C NMR spectrum of nitro-substituted aromatic compounds, the presence of a nitro group typically deshields the adjacent carbon atoms by approximately 10 ppm. For 2-methoxy-5-nitroaniline hydrochloride, ¹³C NMR spectral data is available. chemicalbook.com The carbon atoms in the isomeric 2-methoxypropane (B122115) have been observed at chemical shifts of 19.0 ppm, 69.0 ppm, and 30.5 ppm. docbrown.info

| Technique | Compound | Observed Chemical Shifts (ppm) |

| ¹H NMR | 2-methoxy-5-nitroaniline | δ 6.8–7.2 (doublets) |

| ¹H NMR | 2-methoxy-4-nitroaniline | δ 7.3–8.1 (complex splitting) |

| ¹³C NMR | 2-methoxypropane | 19.0, 69.0, 30.5 |

Mass spectrometry techniques are crucial for determining the molecular weight and fragmentation pattern of this compound.

Mass Spectrometry (MS): The mass spectrum of 2-methoxy-5-nitroaniline shows a top peak at a mass-to-charge ratio (m/z) of 168. nih.gov

High-Resolution Mass Spectrometry (HR-MS): High-resolution mass spectrometry provides a precise molecular weight for this compound, which has been computationally determined to be 182.06914219 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of this compound reveals a top peak at an m/z of 182, with the second and third highest peaks at 165 and 93, respectively. nih.gov For the related compound 5-methoxy-2-methyl-4-nitroaniline, GC-MS analysis also shows a top peak at m/z 182. nih.gov A sensitive GC-MS method has been developed for the determination of related impurities in pharmaceutical substances. ajrconline.org

| Technique | Compound | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| MS | 2-methoxy-5-nitroaniline | 168 | 52 | 153 |

| GC-MS | This compound | 182 | 165 | 93 |

| GC-MS | 5-methoxy-2-methyl-4-nitroaniline | 182 | 106 | 135 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

For the related compound 2-methoxy-4-nitroaniline, the FTIR and FT-Raman spectra have been recorded in the ranges of 4000–400 cm⁻¹ and 3500–100 cm⁻¹, respectively. researchgate.net The FTIR spectrum of 2-methoxy-4-nitroaniline has been visually represented in scientific literature. researchgate.net Spectral data for 2-methoxy-4-nitroaniline is available from various sources. chemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum of 2-methoxy-5-nitroaniline exhibits concentration-dependent absorption shifts. At low concentrations, solutions appear yellow with a maximum absorption (λmax) at 380 nm. As the concentration increases, the solution color changes to orange-red due to aggregation-enhanced charge transfer. The UV-Vis absorption spectra of related compounds like 4-methyl-2-nitroaniline (B134579) and 4-methoxy-2-nitroaniline (B140478) have also been studied. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly sensitive method for assessing the purity of this compound and detecting any byproducts. A reverse-phase HPLC method has been developed for the analysis of 2-methoxy-5-nitroaniline. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com Documentation regarding HPLC, LC-MS, and UPLC for 2-methoxy-5-nitroaniline is available. bldpharm.com Additionally, HPTLC methods have been developed for the analysis of potential genotoxic impurities in related pharmaceutical compounds. researchgate.net

Crystallographic Studies

Crystallographic studies, specifically X-ray diffraction, are used to determine the precise three-dimensional arrangement of atoms in the crystal lattice of this compound.

The crystal structure of the related compound 2-methoxy-5-nitroaniline has been determined to be a monoclinic system with the space group P2₁/n. The unit cell parameters are a = 7.1498 Å, b = 9.7951 Å, c = 10.7421 Å, and β = 96.94°. The crystal packing is characterized by antiparallel π-stacking of molecules, which are stabilized by N–H⋯O hydrogen bonds with a length of 2.34 Å. The crystal structure of another related compound, 2-methoxy-4-nitroaniline, has been determined to be a monoclinic crystal system with the centrosymmetric space group P21/a. researchgate.net

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| 2-methoxy-5-nitroaniline | Monoclinic | P2₁/n | a = 7.1498 Å, b = 9.7951 Å, c = 10.7421 Å, β = 96.94° |

| 2-methoxy-4-nitroaniline | Monoclinic | P21/a | Not specified |

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Following a comprehensive search of scientific literature and chemical databases, no publicly available data were found for the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and bond lengths/angles for this specific compound cannot be provided at this time.

Powder X-ray Diffraction (PXRD)

There is no information available in the public domain regarding the powder X-ray diffraction (PXRD) analysis of this compound. As a result, a PXRD pattern, which is used to identify the crystalline phases of a material, is not available for this compound.

Morphological Characterization (e.g., Scanning Electron Microscopy)

A review of accessible research indicates that the morphological characteristics of this compound have not been documented through techniques such as Scanning Electron Microscopy (SEM). Consequently, there are no available SEM images or descriptions of the surface topography and morphology of this compound's crystals or particles.

Applications in Analytical Method Development (e.g., as Spectrophotometric Reagents)

There is no published research detailing the use of this compound as a spectrophotometric reagent or in other analytical method developments. The potential of this compound for such applications has not been explored in the available scientific literature.

Computational Chemistry and Theoretical Studies of 2 Methoxy 4 Methyl 5 Nitroaniline and Analogues

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of molecules. These methods approximate the solutions to the Schrödinger equation, providing information about electron distribution and energy levels.

Density Functional Theory (DFT) Applications and Basis Set Selection

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying nitroaniline derivatives due to its balance of accuracy and computational cost. acs.orgresearchgate.net The choice of functional and basis set is critical for obtaining reliable results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these systems. researchgate.netresearchgate.net

For the basis set, Pople-style basis sets such as 6-31G(d,p) and 6-311G(d,p) are commonly used, often augmented with diffuse and polarization functions to accurately describe the electron distribution, particularly for the nitro group and lone pairs. researchgate.netresearchgate.net For instance, studies on related nitroaniline systems have successfully used the B3LYP/6-311++G(d,p) level of theory to investigate molecular structure and properties. The PW6B95-D3 functional, which includes dispersion corrections, has been shown to provide very accurate results for radical addition reactions in substituted anilines, highlighting the importance of accounting for dispersion forces in these systems. nih.gov

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, vibrational frequencies |

| B3LYP | 6-311++G(d,p) | Electronic properties, NBO analysis |

| PW6B95-D3 | Def2-TZVP | Reaction mechanisms, thermochemistry |

| M06-2X | 6-311+G(d,p) | Non-covalent interactions, excited states |

Ab Initio Calculations (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, approach compared to DFT for many systems. wikipedia.org The HF method does not account for electron correlation, which can be significant in molecules with multiple bonds and lone pairs like 2-Methoxy-4-methyl-5-nitroaniline. wikipedia.org

However, HF calculations, often with basis sets like 6-311G(d,p), are still valuable for providing initial geometries and a qualitative understanding of the electronic structure. researchgate.net They can serve as a starting point for more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, which systematically include electron correlation. For aniline (B41778), Hartree-Fock calculations have been used to study its ground, excited, and ionized states. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For nitroaniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, which act as electron donors. Conversely, the LUMO is generally centered on the nitro group, the electron-withdrawing part of the molecule. This distribution facilitates intramolecular charge transfer from the donor to the acceptor part of the molecule upon excitation. researchgate.net The HOMO-LUMO energy gap for 4-nitroaniline (B120555) has been calculated to be 4.24 eV. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -2.34 |

| ΔE (HOMO-LUMO Gap) | 4.24 |

Natural Bond Orbital (NBO) Analysis (Hyperconjugative Interactions, Intramolecular Charge Transfer)

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the wavefunction in terms of localized bonds and lone pairs, providing a clear picture of the Lewis-like structure of a molecule. uni-muenchen.de It allows for the quantitative analysis of hyperconjugative interactions and intramolecular charge transfer (ICT). uni-muenchen.dersc.org

In this compound, NBO analysis can reveal significant delocalization of electron density from the lone pairs of the amino and methoxy (B1213986) groups to the antibonding orbitals of the aromatic ring and the nitro group. These interactions, often described as donor-acceptor interactions in the NBO framework, are crucial for the stability and electronic properties of the molecule. uni-muenchen.de The second-order perturbation theory analysis within NBO provides a quantitative measure of the strength of these interactions. For nitroaromatic compounds, NBO charges have been correlated with their explosive properties. scispace.com

Atomic Charges and Dipole Moments

The distribution of electron density in a molecule can be quantified through atomic charges and the molecular dipole moment. Methods like Mulliken population analysis and Natural Population Analysis (NPA) within the NBO framework are used to calculate atomic charges. uni-muenchen.de These charges provide insight into the electrostatic potential of the molecule and can help identify reactive sites for electrophilic and nucleophilic attack. nih.gov

| Compound | Dipole Moment (D) |

|---|---|

| 2-Methyl-4-nitroaniline (B30703) | 6.36 stenutz.eu |

| 2-Methyl-5-nitroaniline (B49896) | 5.30 stenutz.eu |

| 4-Methyl-2-nitroaniline (B134579) | 4.40 stenutz.eu |

| 4-Methoxy-2-nitroaniline (B140478) | 3.78 stenutz.eu |

| 2-Methoxy-5-nitroaniline (B165355) | 5.4 iucr.org |

Spectroscopic Property Predictions and Correlations

Computational methods are invaluable for predicting and interpreting various spectroscopic properties. For this compound and its analogues, theoretical calculations can provide detailed assignments of vibrational spectra (infrared and Raman) and predict electronic absorption spectra (UV-Vis).

Time-dependent DFT (TD-DFT) is a widely used method for calculating excited state properties and predicting UV-Vis spectra. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help to understand the nature of the absorption bands and the intramolecular charge transfer processes that give rise to the color of these compounds. researchgate.net Theoretical studies on nitroanilines have been used to interpret their luminescent properties. tandfonline.com

Vibrational frequencies calculated using DFT, after appropriate scaling to account for anharmonicity and other systematic errors, can be correlated with experimental IR and Raman spectra. This allows for a detailed assignment of the vibrational modes to specific molecular motions, such as the stretching and bending of the nitro and amino groups. researchgate.net

Theoretical Electronic Absorption Spectra (e.g., Time-Dependent DFT with Polarizable Continuum Model, TD-DFT/PCM)

The electronic absorption spectra of nitroaniline derivatives are of significant interest due to their charge-transfer (CT) characteristics, which are crucial for applications in dyes and nonlinear optics. nih.gov Theoretical predictions of these spectra are commonly performed using Time-Dependent Density Functional Theory (TD-DFT), often paired with a Polarizable Continuum Model (PCM) to simulate solvent effects. qu.edu.qanih.gov

The TD-DFT method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. qu.edu.qa For push-pull systems like nitroanilines, the lowest energy absorption band is typically dominated by a HOMO→LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition. This transition often has significant intramolecular charge-transfer character, with electron density moving from the electron-donating amino/methoxy groups to the electron-withdrawing nitro group. nih.govnih.gov

Studies on para-nitroaniline (pNA) and its derivatives show that the polarity of the solvent significantly influences the absorption spectra, a phenomenon known as solvatochromism. nih.govresearchgate.net The use of a PCM in calculations helps to model these shifts. For instance, the lowest energy π→π* transition in p-nitroaniline is red-shifted (moves to a longer wavelength) in polar solvents like water, an effect successfully reproduced by TD-DFT/EFP1 (Effective Fragment Potential) methods. nih.gov This shift is attributed to the stabilization of the more polar excited state by the solvent environment. nih.govresearchgate.net

For analogues like 2-methoxy-5-nitroaniline, concentration-dependent shifts in the UV-Vis spectra are observed, which is attributed to dipole-induced aggregation and intermolecular charge transfer. nih.gov Theoretical models can also rationalize how different substituents modulate the electronic properties. Electron-donating groups tend to redshift the absorption spectrum, while electron-withdrawing groups cause a blueshift. nih.gov

Table 1: Representative Theoretical and Experimental Absorption Data for Nitroaniline Analogues This table illustrates the typical data obtained from TD-DFT calculations on similar compounds.

| Compound | Method | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Transition Character |

| p-Nitroaniline | TDDFT/EFP1 | Water | 404 | 381 | π→π* (Charge Transfer) |

| 2-Methoxy-5-nitroaniline | N/A (Experimental) | Acetone (dilute) | N/A | 380 | Intermolecular CT |

| Pyridocoumarin (Nitro Substituted) | TD-DFT/CAM-B3LYP/IEFPCM | Water | ~425 | ~420 | Intramolecular CT |

Data compiled from representative studies on analogues. qu.edu.qanih.govnih.gov

Predicted NMR Chemical Shifts and Vibrational Wavenumbers

Quantum chemical calculations are instrumental in predicting and interpreting the NMR and vibrational spectra of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. dergipark.org.tr The calculation first determines the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). nih.gov For the analogue 2-methoxy-4-nitroaniline (B147289), experimental ¹H NMR spectra have been recorded, which would serve as a benchmark for such theoretical predictions. chemicalbook.com

Vibrational Wavenumbers: The vibrational frequencies (wavenumbers) and their corresponding IR and Raman intensities are calculated by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). scm.com DFT methods, such as B3LYP, are known to provide excellent vibrational frequencies, although a scaling factor is often applied to the calculated values to correct for anharmonicity and other systematic errors. dergipark.org.trscholarsresearchlibrary.com

A detailed computational study on the analogue 2-methoxy-4-nitroaniline (2M4NA) using DFT (B3LYP/6-311G(d,p)) provides a clear example of this process. scholarsresearchlibrary.com The calculated wavenumbers, after scaling, show excellent agreement with the experimental FT-IR and FT-Raman spectra, allowing for a confident assignment of the vibrational modes. scholarsresearchlibrary.com The Potential Energy Distribution (PED) is used to characterize the nature of each mode, for instance, identifying the contributions from stretching, bending, or torsional motions. nih.gov

Table 2: Selected Calculated and Experimental Vibrational Wavenumbers for 2-Methoxy-4-nitroaniline (Analogue)

| Assignment (Selected Modes) | FT-IR (cm⁻¹) scholarsresearchlibrary.com | FT-Raman (cm⁻¹) scholarsresearchlibrary.com | Calculated (Scaled, B3LYP) (cm⁻¹) scholarsresearchlibrary.com |

| N-H Asymmetric Stretch | 3488 | 3489 | 3491 |

| N-H Symmetric Stretch | 3371 | 3372 | 3373 |

| C-H Stretch (Aromatic) | 3082 | 3081 | 3075 |

| NO₂ Asymmetric Stretch | 1505 | 1506 | 1521 |

| NO₂ Symmetric Stretch | 1310 | 1311 | 1312 |

| NH₂ Scissoring | 1640 | 1642 | 1629 |

| C-O-C Asymmetric Stretch | 1255 | 1256 | 1258 |

Intermolecular Interactions and Crystal Packing

The solid-state structure of nitroaniline derivatives is governed by a network of weak intermolecular interactions, which dictate the crystal packing and, consequently, the macroscopic properties of the material.

Hydrogen Bonding Characterization (e.g., N-H···O, C-H···O Synthons)

Hydrogen bonds are the most significant interactions in directing the supramolecular assembly of nitroanilines. The primary hydrogen bond synthon is the N-H···O interaction, formed between the amino group (-NH₂) as a donor and an oxygen atom of the nitro group (-NO₂) from a neighboring molecule as an acceptor. rasayanjournal.co.in These interactions frequently link molecules into one-dimensional polar chains or other well-defined motifs. rasayanjournal.co.in

Aromatic Interactions (e.g., C-H···π Interactions)

Aromatic interactions, including π-π stacking and C-H···π interactions, also play a vital role in the crystal packing of nitroanilines. In many structures, the planar aromatic rings stack upon one another. For the analogue 2-methoxy-5-nitroaniline, the crystal packing features face-to-face π-stacking where the large molecular dipole moments align in an antiparallel fashion to achieve electrostatic stabilization. nih.gov

Furthermore, C-H···π interactions, where an aromatic C-H group points towards the electron-rich face of a nearby benzene (B151609) ring, can help link adjacent chains or layers. A closed-shell Caryl-H···π interaction was confirmed in the crystal structure of 2-methyl-5-nitroaniline, contributing to the head-to-tail arrangement of the molecular chains.

Analysis of Electron Charge Distribution and its Topology

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the electron density (ρ(r)) to characterize chemical bonding and intermolecular interactions. nih.govgla.ac.uk By analyzing the topology of ρ(r), one can identify critical points where the gradient of the density is zero. A (3, -1) critical point, also known as a bond critical point (BCP), and the associated bond path linking two nuclei are unambiguous indicators of an interaction. gla.ac.uk

Theoretical studies on analogues like m-nitroaniline and 2-methyl-5-nitroaniline have used AIM analysis on the periodic electron density (calculated at the B3LYP/6-31G** level) to characterize the intermolecular forces. nih.govacs.org This analysis confirms the nature of the hydrogen bonds, such as the two-center character of the N-H···O synthons. acs.org The properties at the BCP, such as the value of the electron density and its Laplacian, provide quantitative measures of the strength and nature of these interactions. The AIM theory also allows for a unique partitioning of the molecular space into atomic basins, enabling the calculation of unambiguous atomic charges. gla.ac.uk

Crystal Field Effects on Molecular Properties

The properties of a molecule within a crystal can differ significantly from those of the isolated, gas-phase molecule due to the influence of the surrounding electrostatic field, known as the crystal field effect. A notable consequence of this effect in nitroanilines is the enhancement of the molecular dipole moment upon crystallization. nih.govacs.org

Theoretical investigations on m-nitroaniline and 2-methyl-5-nitroaniline revealed that the dipole moment of the in-crystal molecule is significantly larger than that of the free molecule. nih.govacs.org This enhancement is primarily an inductive effect, where the electric field generated by the surrounding molecules in the crystal lattice polarizes the electron density of the central molecule. This polarization leads to an increase in the separation of charge and, therefore, a larger dipole moment. This phenomenon highlights that the crystalline environment actively modifies the electronic structure of the constituent molecules. acs.org

Nonlinear Optical (NLO) Properties and Molecular Polarizability

The nonlinear optical (NLO) properties of organic molecules, such as this compound and its analogues, are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding these properties at the molecular level.

The NLO response of a molecule is governed by its molecular polarizability (α) and first-order hyperpolarizability (β). These parameters describe the ease with which the electron cloud of a molecule can be distorted by an external electric field. Strong electron donor and acceptor groups within a molecule can lead to enhanced NLO responses. nih.govresearchgate.net

For instance, a computational study on 4-methoxy-2-nitroaniline (an analogue of this compound) using DFT with the B3LYP functional and 6-31G(d,p) basis set was performed to calculate its molecular dipole moment and first hyperpolarizability. nih.govresearchgate.net The presence of the electron-donating methoxy group and the electron-accepting nitro group in these types of molecules is expected to result in a significant NLO response. nih.govresearchgate.net

Similarly, DFT calculations for N-benzyl-2-methyl-4-nitroaniline (BNA), another analogue, predicted a first-order hyperpolarizability (β) of 0.225355 x 10⁻³⁰ esu, suggesting its potential as a material for NLO applications. ijsrst.com The study of 2-methyl-4-nitroaniline (MNA) has also been a focus, as it exhibits a large molecular hyperpolarizability. google.com

Interactive Data Table: Calculated NLO Properties of Analogues

| Compound | Method | Basis Set | First Hyperpolarizability (β) (esu) |

|---|---|---|---|

| 4-Methoxy-2-nitroaniline | DFT/B3LYP | 6-31G(d,p) | Data not specified in abstract |

Theoretical studies on crystals of MNA and 2-amino-4-nitroaniline (ANA) using the full potential linear augmented plane wave (FP-LAPW) method within DFT have been conducted to investigate their linear and nonlinear optical susceptibilities. acs.orgresearchgate.net These studies reveal that the arrangement of molecules in the crystal lattice significantly influences the macroscopic NLO properties. The MNA crystal was found to exhibit a larger nonlinear response compared to ANA. acs.orgresearchgate.net This is attributed to the alignment of the molecular dipoles in the crystal, where the molecules are primarily polarized along the same axis, leading to constructive interference of the NLO effects. acs.orgresearchgate.net

The investigation of excitonic effects is crucial for understanding the optical absorption properties of these materials. In the study of MNA and ANA crystals, excitonic effects were analyzed using the bootstrap exchange-correlation kernel within time-dependent DFT (TD-DFT). acs.orgresearchgate.net The results indicated a high potential for excitonic effects in both crystals. acs.orgresearchgate.net Furthermore, the calculations revealed that both MNA and ANA crystals have plasmon peaks at extremely small wavelengths. acs.orgresearchgate.net

The nonlinear optical response in these organic crystals often exhibits significant anisotropy, meaning the magnitude of the NLO effect depends on the direction of the incoming light's polarization relative to the crystal axes. The computational studies on MNA and ANA crystals highlighted a considerable below-band-gap anisotropy. acs.orgresearchgate.net This property, combined with their high nonlinear susceptibilities, makes them promising candidates for various nonlinear optical applications. acs.orgresearchgate.net

Thermodynamic and Kinetic Studies (Computational)

Computational methods are also employed to assess the stability and reactivity of these molecules.

DFT calculations can provide insights into the molecular stability through the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their gap. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. researchgate.net

Kinetic and Thermodynamic Parameter Calculations

Methodologies such as Density Functional Theory (DFT) and semi-empirical methods like Austin Model 1 (AM1) are commonly employed. mdpi.com DFT, particularly with functionals like B3LYP, is utilized for its accuracy in calculating energies and other molecular properties. mdpi.com For crowded molecules such as nitroaromatics, AM1 has been noted as being more suitable than other semi-empirical methods like MNDO for calculating minimized formation, as it better accounts for hydrogen bonding. mdpi.com

Kinetic analyses of reactions involving aniline derivatives often utilize Transition State Theory (TST) and the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory to compute rate coefficients. mdpi.comresearchgate.net For instance, in the study of the reaction between 4-methyl aniline and hydroxyl radicals, these theories were used to determine the rate constants for various reaction pathways, including addition and abstraction reactions. mdpi.com The activation energy (Ea) and pre-exponential factor (A) are key kinetic parameters that can be determined through these computational studies. researchgate.net

Thermodynamic parameters such as heat of formation (ΔHf), entropy (ΔS), and Gibbs free energy of activation (ΔG) are also accessible through computational models. The heat of formation is a critical parameter, and its calculation for nitroaromatic compounds has been shown to be consistent between AM1 and DFT methods. mdpi.com For example, substituting an amine for a nitro group in a compound like TNT was found to lower both AM1 and MM2 energies, indicating a change in stability. mdpi.com In studies of oxidative coupling reactions of aniline derivatives, thermodynamic analysis has revealed values for activation parameters, providing insight into the nature of the reaction. researchgate.net

The following table illustrates the types of kinetic and thermodynamic data that can be generated through computational studies of nitroaromatic compounds.

| Parameter | Typical Computational Method | Significance |

| Rate Constant (k) | TST, RRKM | Quantifies the speed of a chemical reaction. |

| Activation Energy (Ea) | DFT, AM1 | The minimum energy required to initiate a chemical reaction. |

| Pre-exponential Factor (A) | TST | Relates to the frequency of collisions in the correct orientation for a reaction to occur. |

| Heat of Formation (ΔHf) | DFT, AM1 | Indicates the energy change upon formation of the compound from its constituent elements, relating to its intrinsic stability. |

| Entropy of Activation (ΔS) | DFT | Measures the change in randomness of the system upon reaching the transition state. |

| Gibbs Free Energy of Activation (ΔG) | DFT | Determines the spontaneity of the activation process. |

Theoretical Studies on Compound Stability

Theoretical studies are crucial for understanding the stability of this compound and its analogues. Computational chemistry offers powerful tools to predict and analyze the factors that contribute to the molecular stability of nitroaromatic compounds. These studies often focus on thermal stability and reactivity, which are important for safe handling, storage, and predicting environmental fate. nih.govresearchgate.net

The stability of nitroaromatic compounds is intimately linked to their molecular structure, including the nature and position of substituent groups on the aromatic ring. nih.gov Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the thermal stability of nitrobenzene (B124822) derivatives. nih.gov These models indicate that while complex, it is possible to build predictive models for the thermal stability of these compounds. nih.gov

Several molecular properties are considered in these theoretical stability analyses:

Heat of Formation: A lower heat of formation generally corresponds to greater thermodynamic stability. mdpi.com

Bond Dissociation Energy (BDE): The energy required to break a specific bond is a direct measure of its strength and, by extension, the molecule's stability.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A larger gap suggests higher stability. mdpi.com

Electron Delocalization: The distribution of electron density across the molecule, particularly in the aromatic ring, influences stability. chemrxiv.org

Polarization of Nitro Groups: The polarization of the NO2 groups is another key factor affecting the stability of nitroaromatic explosives. chemrxiv.org

Computational studies have shown that for nitroaromatic compounds, the position of substituent groups like amine or hydroxyl groups significantly influences stability. mdpi.com For example, the substitution of a nitro group with an amine can lower the molecule's energy, thus affecting its stability. mdpi.com Furthermore, the stability of nitroaromatic compounds can be influenced by the surrounding environment, such as the solvent system. Studies on certain nitroaromatic explosives have shown decomposition in some solvent mixtures, highlighting the importance of considering environmental conditions in stability assessments. researchgate.net

The following table summarizes key findings from theoretical studies on the stability of nitroaromatic compounds.

| Finding | Implication for Stability | Reference |

| The position of amine or hydroxyl groups on the aromatic ring affects HOMO and LUMO energies. | Substitution patterns directly influence the electronic structure and therefore the reactivity and stability of the molecule. | mdpi.com |

| Predictive QSAR models can be built to estimate the thermal stability of nitroaromatic compounds. | It is possible to theoretically screen for more stable or less stable derivatives based on their molecular structure. | nih.gov |

| Electron delocalization in the ring atoms is a crucial property for predicting impact sensitivity. | Enhanced electron delocalization can contribute to the stability of the molecule. | chemrxiv.org |

| Some nitroaromatic compounds show decomposition in certain solvent systems (e.g., acetone/water). | The stability of a compound is not solely intrinsic but can be dependent on its chemical environment. | researchgate.net |

| Substituting a nitro group with an amine can lower the overall energy of the molecule. | This type of substitution can lead to a more thermodynamically stable compound. | mdpi.com |

Applications of 2 Methoxy 4 Methyl 5 Nitroaniline in Diverse Chemical Fields

Medicinal Chemistry and Drug Discovery

In the landscape of pharmaceutical research and development, 2-methoxy-4-methyl-5-nitroaniline and its analogs are valued for their role as foundational materials in the synthesis of complex medicinal agents. The strategic placement of its functional groups allows for a wide array of chemical modifications, leading to the creation of diverse molecular libraries for biological screening.

Role as a Versatile Building Block and Intermediate in Pharmaceutical Synthesis

The utility of this compound as a versatile building block is well-documented in the synthesis of various pharmaceutical agents. Its chemical structure provides a reactive platform for the introduction of diverse functionalities, a critical aspect in the design of new drugs. For instance, the amino and nitro groups can be readily modified to create more complex molecular architectures.

A notable analog, 4-fluoro-2-methoxy-5-nitroaniline (B580436), is a key starting material in the production of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. google.com This highlights the importance of the substituted nitroaniline core in constructing targeted therapeutics. The synthesis of such intermediates often involves multi-step processes where the nitroaniline derivative undergoes transformations to yield the final active pharmaceutical ingredient with high purity.

The general synthetic utility is further exemplified by the preparation of various derivatives. For example, 4-methoxy-2-nitroaniline (B140478) serves as an important intermediate for the synthesis of omeprazole, a widely used proton pump inhibitor. google.com The synthesis of these building blocks can be achieved through methods like continuous flow nitration, which offers safer and more scalable production.

Design and Synthesis of Novel Therapeutic Agents

The inherent chemical reactivity of this compound and its related structures allows for their use in the design and synthesis of novel therapeutic agents. The presence of both electron-donating and electron-withdrawing groups makes these compounds versatile for various chemical reactions, including substitution and reduction, which are fundamental in medicinal chemistry for creating new molecular entities. chemicalbook.com

The development of Muraglitazar, a dual agonist for peroxisome proliferator-activated receptors alpha and gamma, showcases the application of related methoxyphenyl derivatives in creating drugs with complex mechanisms of action for treating metabolic diseases. nih.gov Although not a direct derivative of this compound, this example illustrates the broader utility of the substituted aniline (B41778) scaffold in drug design.

Exploration of Derivatives with Specific Biological Activities

The core structure of this compound has been a springboard for the development of derivatives with a range of biological activities. By modifying the peripheral functional groups, researchers can fine-tune the pharmacological properties of the resulting compounds to target specific diseases.

While direct evidence for the anti-inflammatory properties of this compound itself is limited in the provided context, the broader class of nitroaniline derivatives has been explored for such activities. For example, Schiff bases and hydrazones derived from substituted isatins and aromatic primary amines have been screened for analgesic and anti-inflammatory effects. researchgate.net This suggests that derivatives of this compound could potentially be modified to exhibit anti-inflammatory activity.

The pursuit of new anticancer agents has led to the investigation of various nitroaniline derivatives. These compounds can serve as scaffolds for the development of kinase inhibitors, which are a critical class of targeted cancer therapies. The structural similarity of this compound to compounds used in the synthesis of kinase inhibitors underscores its potential in this area. google.com

Indoline (B122111) derivatives, which can be synthesized from precursors with similar functionalities, have shown promise as inhibitors of the epidermal growth factor receptor (EGFR), a key target in many cancers. nih.gov One such derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI), demonstrated significant cytotoxicity against breast cancer cell lines MCF-7 and SkBr3, with IC50 values of 64.10 µM and 119.99 µM, respectively. nih.gov This compound was found to induce apoptosis and downregulate the PI3K/S6K1 signaling pathway. nih.gov

Furthermore, 2,4-diamino-5-ketopyrimidines have been identified as a novel class of potent and selective cyclin-dependent kinase (CDK) inhibitors. nih.gov The synthesis of these inhibitors often involves intermediates that share structural motifs with this compound. The development of dual inhibitors targeting both phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDACs) from quinazoline-based pharmacophores also points to the value of such scaffolds in creating multi-targeted anticancer agents. nih.gov

Table 1: Anticancer Activity of a Related Indoline Derivative

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) | MCF-7 (Breast Cancer) | 64.10 | EGFR inhibitor, induces apoptosis, downregulates PI3K/S6K1 pathway nih.gov |

| N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) | SkBr3 (Breast Cancer) | 119.99 | EGFR inhibitor, induces apoptosis, downregulates PI3K/S6K1 pathway nih.gov |

Derivatives of nitroanilines have also been investigated for their potential to combat mycobacterial infections, including tuberculosis. A series of 2-methyl-5-nitroaniline (B49896) derivatives were synthesized and evaluated for their in vitro antimicrobial activity, demonstrating the potential of this chemical class against various microbes. researchgate.net

In the search for new treatments for tuberculosis, novel toluidine derivatives have shown interesting in vitro activity against Mycobacterium tuberculosis and other mycobacterial species. researchgate.net Thiazolidin-4-one derivatives have also emerged as a promising class of antitubercular agents, with some compounds exhibiting potent inhibitory effects against M. tuberculosis H37Rv. mdpi.com The synthesis of such heterocyclic compounds can potentially utilize nitroaniline precursors.

A novel class of anti-TB agents based on a 5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione scaffold has been reported, with some compounds showing high activity against the H37Rv strain of M. tuberculosis. nih.gov Specifically, compounds 5b and 5j had minimum inhibitory concentrations (MIC) of 0.16 and 0.12 μg/mL, respectively. nih.gov Chiral resolution revealed that the R-isomers, 5bb and 5jb, possessed even more significant anti-TB activity, with MIC values of 0.03-0.06 μg/mL against H37Rv and 0.125-0.06 μg/mL against multidrug-resistant Mtb. nih.gov

Table 2: Antitubercular Activity of 5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione Derivatives

| Compound | Strain | MIC (μg/mL) |

|---|---|---|

| 5b | M. tuberculosis H37Rv | 0.16 nih.gov |

| 5j | M. tuberculosis H37Rv | 0.12 nih.gov |

| 5bb (R-isomer) | M. tuberculosis H37Rv | 0.03-0.06 nih.gov |

| 5jb (R-isomer) | M. tuberculosis H37Rv | 0.03-0.06 nih.gov |

| 5bb (R-isomer) | Multidrug-resistant Mtb | 0.125-0.06 nih.gov |

| 5jb (R-isomer) | Multidrug-resistant Mtb | 0.125-0.06 nih.gov |

Broader Spectrum Biological Activities of Related Scaffolds

While research specifically detailing the broad-spectrum biological activities of this compound is specific, the foundational nitroaniline scaffold is a key constituent in a variety of biologically active molecules. For instance, derivatives of 2-methyl-5-nitroaniline have been synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net The general class of substituted nitroanilines is of significant interest in medicinal chemistry. For example, 4-Fluoro-2-Methoxy-5-nitroaniline serves as a key intermediate in the synthesis of Mereletinib, a potent kinase inhibitor under investigation for cancer treatment. chemicalbook.com This suggests that the specific arrangement of methoxy (B1213986), methyl, and nitro groups on the aniline ring, as seen in this compound, provides a versatile platform for creating compounds with potential therapeutic applications. The biological activity of such scaffolds is often attributed to the electronic properties conferred by the substituent groups, which can influence intermolecular interactions with biological targets.

High-Throughput Screening and Virtual Screening in Lead Identification

High-throughput screening (HTS) and virtual screening (VS) are pivotal technologies in modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential lead structures. mdpi.comnuvisan.comdovepress.com These techniques are broadly categorized into ligand-based (LBVS), structure-based (SBVS), and fragment-based (FBVS) approaches. mdpi.comidrblab.org